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Compound of Interest

Compound Name:
(R)-methyl morpholine-3-

carboxylate hydrochloride

Cat. No.: B1453870 Get Quote

An In-Depth Technical Guide to (R)-methyl morpholine-3-carboxylate hydrochloride:

Properties, Analysis, and Applications

Abstract
(R)-methyl morpholine-3-carboxylate hydrochloride is a pivotal chiral building block in

modern medicinal chemistry. Its constrained heterocyclic scaffold, combined with a reactive

ester functionality and defined stereochemistry, makes it a valuable intermediate for the

synthesis of complex, biologically active molecules. This guide provides a comprehensive

technical overview of its chemical and physical properties, outlines robust analytical

methodologies for quality control, details its applications in drug discovery—particularly in the

burgeoning field of protein degradation—and establishes clear protocols for its safe handling

and storage. Authored from the perspective of a senior application scientist, this document

aims to equip researchers and drug development professionals with the foundational

knowledge and practical insights required to effectively utilize this compound in their synthetic

endeavors.

Chemical Identity and Core Properties
A thorough understanding of a reagent's fundamental properties is the cornerstone of its

effective application in research and development. This section delineates the essential

identifiers and physicochemical characteristics of (R)-methyl morpholine-3-carboxylate
hydrochloride.
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Nomenclature and Structural Identifiers
The compound is a hydrochloride salt of the methyl ester of the (R)-enantiomer of morpholine-

3-carboxylic acid. The morpholine ring provides a stable, non-aromatic heterocyclic core, while

the stereocenter at the C3 position is critical for its specific interactions in chiral environments.

[1]

Identifier Value

CAS Number 1187929-55-0[1][2]

Molecular Formula C₆H₁₂ClNO₃[1][3]

Molecular Weight 181.62 g/mol [1][3][4]

IUPAC Name
methyl (3R)-morpholine-3-

carboxylate;hydrochloride[1]

Canonical SMILES COC(=O)[C@H]1COCCN1.Cl[1]

InChI Key NSWULSIFJKMWPM-NUBCRITNSA-N[1]

Synonyms Methyl (3R)-morpholine-3-carboxylate HCl

Physicochemical Properties
The properties summarized below are critical for experimental design, including solvent

selection, reaction setup, and purification strategies. As a salt, its solubility is markedly different

from its free base form.
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Property Value / Observation
Rationale & Experimental
Insight

Appearance White to off-white solid

Typical appearance for organic

hydrochloride salts.[5] Color

variation may indicate

impurities.

Purity ≥95% to ≥98%

Sourced commercially, purity is

typically confirmed by HPLC

and NMR.[2][5]

Boiling Point ~202.2°C (free base)

Data is for the free base; the

hydrochloride salt will

decompose at high

temperatures rather than boil.

[1]

Solubility Profile

Soluble in water, methanol.

Limited solubility in nonpolar

solvents.

The ionic nature of the

hydrochloride salt enhances

solubility in polar protic

solvents. The free base form

would exhibit higher solubility

in organic solvents like

dichloromethane or ethyl

acetate.

Storage

Store at room temperature in a

cool, dry, well-ventilated area.

[3][6]

The compound may be

hygroscopic. Proper storage in

a tightly sealed container is

crucial to prevent degradation

and maintain sample integrity.

Synthesis and Chiral Integrity
The biological activity of chiral molecules is often confined to a single enantiomer. Therefore,

securing enantiomerically pure starting materials is paramount in drug development.

Rationale for Enantiopurity
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In a chiral biological environment (like the human body), enantiomers of a drug can exhibit

different pharmacological, toxicological, and pharmacokinetic properties.[7] Regulatory

agencies such as the FDA now mandate that chiral drugs be developed as single enantiomers

unless there is a therapeutic justification for using a racemic mixture.[7] Utilizing enantiopure

building blocks like (R)-methyl morpholine-3-carboxylate hydrochloride is the most direct

strategy to ensure the stereochemical integrity of the final active pharmaceutical ingredient

(API).

Proposed Synthetic Pathway
The most straightforward and industrially scalable synthesis involves the esterification of the

corresponding enantiopure carboxylic acid. This approach preserves the critical stereocenter.

Causality Behind Experimental Choices:

Starting Material: The synthesis begins with (R)-morpholine-3-carboxylic acid, ensuring the

desired stereochemistry is established from the outset.

Reagent Choice: Methanol serves as both the solvent and the reactant. An acid catalyst,

typically gaseous HCl or thionyl chloride (SOCl₂), is used to activate the carboxylic acid for

nucleophilic attack by methanol. Using HCl gas is convenient as it directly yields the desired

hydrochloride salt.

Temperature Control: The reaction is typically run at reflux to ensure a reasonable reaction

rate, but not at excessively high temperatures that could risk side reactions.
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Starting Material

Process

Final Product

(R)-Morpholine-3-carboxylic acid

Esterification

  Methanol (MeOH)
  HCl (catalyst)

(R)-methyl morpholine-3-carboxylate hydrochloride
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Caption: Proposed synthetic workflow for (R)-methyl morpholine-3-carboxylate
hydrochloride.

Analytical Characterization and Quality Control
Verifying the identity, purity, and chiral integrity of starting materials is a non-negotiable step in

pharmaceutical synthesis. A multi-pronged analytical approach ensures that the material meets

all required specifications.

Overview of QC Parameters
A Certificate of Analysis (CoA) for this compound should report on three key parameters:

Identity: Confirmation of the chemical structure.

Purity: Quantitation of the desired compound relative to any impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1453870?utm_src=pdf-body-img
https://www.benchchem.com/product/b1453870?utm_src=pdf-body
https://www.benchchem.com/product/b1453870?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1453870?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enantiomeric Excess (ee): Confirmation of the stereochemical purity.

Protocol: Chiral High-Performance Liquid
Chromatography (HPLC)
Expertise: Chiral HPLC is the gold standard for determining enantiomeric excess. The principle

relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with

the two enantiomers.[8] The differing stability of these complexes leads to different retention

times, allowing for their separation and quantification.

Methodology:

Column Selection: A polysaccharide-based CSP (e.g., Chiralpak series) is often effective for

separating amino acid derivatives.

Mobile Phase Preparation: A typical mobile phase would be a mixture of a nonpolar solvent

(e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small

amount of an acidic or basic additive to improve peak shape.

Sample Preparation: Dissolve a small, accurately weighed sample of the compound in the

mobile phase to a concentration of ~1 mg/mL.

Instrumentation:

Flow Rate: 1.0 mL/min

Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

Column Temperature: 25 °C.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the (R) and (S)

enantiomers: ee% = ([Area_R - Area_S] / [Area_R + Area_S]) * 100.

Protocol: Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
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Expertise: ¹H NMR is a powerful, non-destructive technique used to confirm the chemical

structure of a molecule.[9] Each unique proton in the structure gives rise to a signal, and the

signal's location (chemical shift), splitting pattern (multiplicity), and integration provide a

detailed map of the molecule.

Expected ¹H NMR Spectrum (in D₂O):

~3.8 ppm (singlet, 3H): The methyl ester (-OCH₃) protons.

~3.5-4.2 ppm (multiplets, 7H): A complex region corresponding to the seven protons on the

morpholine ring. The diastereotopic nature of the protons on the same carbon atom leads to

complex splitting patterns. The proton at the C3 chiral center will appear as a distinct

multiplet within this region.

Bulk Sample Lot Quality Control Analysis

Chiral HPLC Measures Enantiomeric Purity (ee%)

¹H NMR Spectroscopy
 Confirms Structural Identity

Certificate of Analysis (CoA)

Click to download full resolution via product page

Caption: Standard analytical workflow for quality control validation.

Applications in Medicinal Chemistry
(R)-methyl morpholine-3-carboxylate hydrochloride is not merely a reagent but a strategic

component for building molecular complexity and influencing biological activity.

Role as a Chiral Scaffold
As a constrained bicyclic amino acid derivative, the morpholine ring serves as a bioisostere for

other cyclic systems and can improve physicochemical properties like solubility. The defined

stereochemistry at C3 allows for precise spatial orientation of substituents, which is critical for

optimizing interactions with a biological target. The methyl ester provides a convenient
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chemical handle for further elaboration, typically through amide bond formation after hydrolysis

to the free carboxylic acid.

Application in Targeted Protein Degradation
A prominent application of this scaffold is in the construction of Proteolysis Targeting Chimeras

(PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a

specific target protein.

Trustworthiness: A PROTAC consists of three parts: a ligand for the target protein, a ligand for

an E3 ubiquitin ligase, and a linker connecting them. The morpholine scaffold can be

incorporated into the E3 ligase ligand, often as part of derivatives that bind to ligases like

Cereblon (CRBN) or Von Hippel-Lindau (VHL). Its rigid structure helps to correctly orient the

molecule within the binding pocket of the E3 ligase, a self-validating system where improper

binding results in a loss of degradation activity.

Target Protein Ligand Linker E3 Ligase Ligand

Scaffold derived from
(R)-methyl morpholine-3-carboxylate

 incorporated into

Click to download full resolution via product page

Caption: Schematic of a PROTAC, highlighting the integration of the morpholine scaffold.

Safety, Handling, and Storage
Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification
The compound is classified with several hazards according to the Globally Harmonized System

(GHS).[4]
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GHS Classification Hazard Statement

Skin Irritation H315: Causes skin irritation[4]

Eye Irritation H319: Causes serious eye irritation[4]

Respiratory Irritation H335: May cause respiratory irritation[4]

Recommended Handling Procedures
Based on the hazard profile, the following personal protective equipment (PPE) and handling

guidelines are mandatory.[1]

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[1]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1]

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile).[10]

Skin and Body Protection: Wear a lab coat.

Hygiene Measures: Avoid breathing dust.[1] Wash hands thoroughly after handling.

Storage and Stability
Conditions for Safe Storage: Keep the container tightly closed and store in a cool, dry place

away from incompatible materials such as strong oxidizing agents.[6][11]

Chemical Stability: The compound is stable under recommended storage conditions.[12]

However, as a methyl ester, it can be susceptible to hydrolysis in the presence of strong

acids or bases, especially over prolonged periods or at elevated temperatures.

Conclusion
(R)-methyl morpholine-3-carboxylate hydrochloride represents a confluence of desirable

traits for a modern synthetic building block: stereochemical purity, structural rigidity, and
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versatile functionality. Its established role as a key intermediate in the synthesis of complex

molecules, particularly in the high-impact area of targeted protein degradation, ensures its

continued relevance. For the medicinal chemist, this compound is not just a starting material

but a tool for imparting specific three-dimensional architecture to novel therapeutic candidates.

By understanding its properties, analytical profiles, and handling requirements as detailed in

this guide, researchers can confidently and safely leverage its full potential to advance the

frontiers of drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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